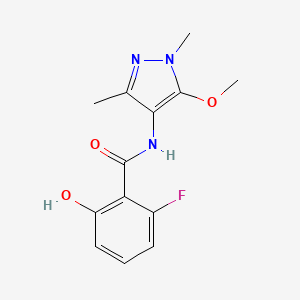![molecular formula C15H19N3O2S B6622463 N-[(4-ethylsulfonylphenyl)methyl]-5,6-dimethylpyridazin-3-amine](/img/structure/B6622463.png)
N-[(4-ethylsulfonylphenyl)methyl]-5,6-dimethylpyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-ethylsulfonylphenyl)methyl]-5,6-dimethylpyridazin-3-amine is a complex organic compound characterized by its unique structure, which includes a pyridazine ring substituted with ethylsulfonyl and dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethylsulfonylphenyl)methyl]-5,6-dimethylpyridazin-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylsulfonylbenzyl chloride with 5,6-dimethylpyridazin-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and more efficient purification techniques can enhance the overall efficiency of the production process.
化学反応の分析
Types of Reactions
N-[(4-ethylsulfonylphenyl)methyl]-5,6-dimethylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction of the pyridazine ring can lead to partially or fully hydrogenated products.
科学的研究の応用
N-[(4-ethylsulfonylphenyl)methyl]-5,6-dimethylpyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which N-[(4-ethylsulfonylphenyl)methyl]-5,6-dimethylpyridazin-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, while the pyridazine ring can interact with biological macromolecules through hydrogen bonding and π-π interactions.
類似化合物との比較
Similar Compounds
- N-[(4-methylsulfonylphenyl)methyl]-5,6-dimethylpyridazin-3-amine
- N-[(4-chlorophenyl)methyl]-5,6-dimethylpyridazin-3-amine
- N-[(4-nitrophenyl)methyl]-5,6-dimethylpyridazin-3-amine
Uniqueness
N-[(4-ethylsulfonylphenyl)methyl]-5,6-dimethylpyridazin-3-amine is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
特性
IUPAC Name |
N-[(4-ethylsulfonylphenyl)methyl]-5,6-dimethylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-4-21(19,20)14-7-5-13(6-8-14)10-16-15-9-11(2)12(3)17-18-15/h5-9H,4,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWHTLZMQFAWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CNC2=NN=C(C(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
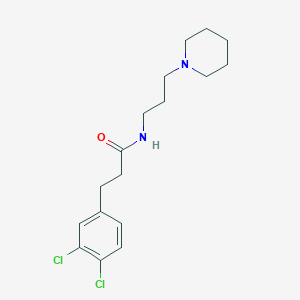
![Methyl 3-[3-(2,4-dichlorophenyl)propanoylamino]benzoate](/img/structure/B6622393.png)
![1-(2,2-difluoroethyl)-N-[(6-methoxypyridin-2-yl)methyl]pyrazol-3-amine](/img/structure/B6622408.png)
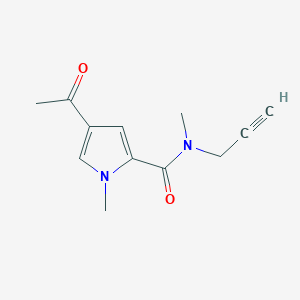
![N-[(4-bromo-2-chlorophenyl)methyl]-N-methylpyrazine-2-carboxamide](/img/structure/B6622417.png)
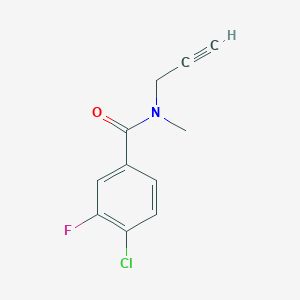
![N-[(2-bromo-4-fluorophenyl)methyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B6622437.png)
![N-[1-(3-chlorophenyl)-5-ethylpyrazol-4-yl]-3-(triazol-1-yl)propanamide](/img/structure/B6622445.png)
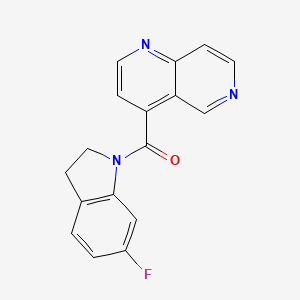
![N-(2-methoxyethyl)-N-methyl-5-(6-oxa-9-azaspiro[4.5]decan-9-ylmethyl)pyridin-2-amine](/img/structure/B6622458.png)
![N-[2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]ethyl]propan-2-amine](/img/structure/B6622464.png)
![(2,4-Difluorophenyl)-[4-(1-hydroxycyclobutanecarbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B6622471.png)
![N-benzyl-N-[2-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethyl]methanesulfonamide](/img/structure/B6622479.png)
